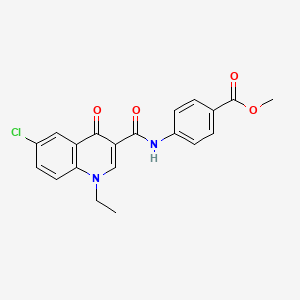
Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate” is a derivative of quinolone, a privileged scaffold in medicinal chemistry . Quinolone and its derivatives have been reported to harbor vast therapeutic potential . The quinolone nucleus is present in numerous biological compounds, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Synthesis Analysis
The synthesis of quinolone derivatives, including “Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate”, involves a methodology that provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides . This methodology is simpler, scalable, and efficient, yielding highly pure products .Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic compound with a nitrogen atom . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinolone derivatives include multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives can vary. For instance, one derivative has a melting point of 245°C, a predicted boiling point of 437.9±45.0 °C, and an estimated density of 1.3905 .Applications De Recherche Scientifique
- Quinolones, including 4-Quinolone-3-Carboxamides, have been explored for their antibacterial and antiviral properties . Researchers have investigated modifications at various positions (e.g., N1 to C8) to enhance their efficacy against microbial pathogens.
- Some 4-Quinolone-3-carboxamides exhibit anti-tubercular properties . Researchers have explored their potential as agents against Mycobacterium tuberculosis.
- Certain 4-Quinolone-3-carboxamides have demonstrated anti-proliferative activity . These compounds may inhibit cell growth and proliferation.
- Tyrosine kinases play a crucial role in cell signaling and cancer progression. Some 4-Quinolone-3-carboxamides act as tyrosine kinase inhibitors .
- CB2 receptors are involved in immune modulation and inflammation. Certain 4-Quinolone-3-carboxamides exhibit anti-inflammatory effects by interacting with CB2 .
Antibacterial and Antiviral Agents
Anti-Tubercular Activity
Anti-Proliferative Effects
Tyrosine Kinase Inhibition
Anti-Inflammatory Properties via Cannabinoid Receptor 2 (CB2)
Derivatization and Drug Development
Mécanisme D'action
Target of Action
The primary target of Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate is currently unknown. The compound is structurally similar to certain quinolone derivatives , which are known to target bacterial DNA gyrase and topoisomerase IV . .
Mode of Action
Based on its structural similarity to quinolones, it may interact with its targets by inhibiting the supercoiling activity of dna gyrase and topoisomerase iv, thereby preventing dna replication and transcription .
Biochemical Pathways
If it acts similarly to quinolones, it may disrupt DNA replication and transcription in bacteria, leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s solubility in DMSO and methanol suggests that it may have good bioavailability, but this needs to be confirmed through experimental studies.
Result of Action
If it acts like quinolones, it may cause bacterial cell death by disrupting DNA replication and transcription .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(6-chloro-1-ethyl-4-oxoquinoline-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-23-11-16(18(24)15-10-13(21)6-9-17(15)23)19(25)22-14-7-4-12(5-8-14)20(26)27-2/h4-11H,3H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLJXIQBJCWFSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)




![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)


![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/no-structure.png)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)
![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)
